M-Cymene M-Cymene 1-Isopropyl-3-methylbenzene, also known as 1-methyl-3-isopropylbenzene or 3-isopropyltoluene, belongs to the class of organic compounds known as cumenes. These are aromatic compounds containing a prop-2-ylbenzene moiety. 1-Isopropyl-3-methylbenzene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 1-Isopropyl-3-methylbenzene has been primarily detected in feces. Within the cell, 1-isopropyl-3-methylbenzene is primarily located in the membrane (predicted from logP). Outside of the human body, 1-isopropyl-3-methylbenzene can be found in blackcurrant, fruits, and sweet basil. This makes 1-isopropyl-3-methylbenzene a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 535-77-3
VCID: VC20898610
InChI: InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
SMILES: CC1=CC(=CC=C1)C(C)C
Molecular Formula: C10H14
Molecular Weight: 134.22 g/mol

M-Cymene

CAS No.: 535-77-3

Cat. No.: VC20898610

Molecular Formula: C10H14

Molecular Weight: 134.22 g/mol

* For research use only. Not for human or veterinary use.

M-Cymene - 535-77-3

Specification

CAS No. 535-77-3
Molecular Formula C10H14
Molecular Weight 134.22 g/mol
IUPAC Name 1-methyl-3-propan-2-ylbenzene
Standard InChI InChI=1S/C10H14/c1-8(2)10-6-4-5-9(3)7-10/h4-8H,1-3H3
Standard InChI Key XCYJPXQACVEIOS-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C(C)C
Canonical SMILES CC1=CC(=CC=C1)C(C)C
Boiling Point 175.1 °C
175 °C
Colorform Liquid
Melting Point -63.7 °C
-63.8 °C
-63.75°C

Introduction

Chemical Structure and Physical Properties

M-Cymene features a benzene ring with methyl and isopropyl substituents in the meta position relative to each other. The chemical formula C₁₀H₁₄ represents this monoterpene-related compound, which distinguishes itself from other cymene isomers through its specific structural arrangement.

Physical Properties

The physical properties of m-cymene are well-documented across multiple sources, as summarized in Table 1:

PropertyValueReference
CAS Registry Number535-77-3
Molecular Weight134.218 g/mol
Physical StateColorless liquid
Boiling Point175.14°C at 760 mmHg
Melting Point-63.75°C
Densityd₄²⁰ 0.8610, d₄²⁵ 0.8570 g/cm³
Refractive IndexnD20 1.4930, nD25 1.4906
Flash Point47.8°C
SolubilityPractically insoluble in water; Miscible with alcohol, ether
Vapor Pressure1.6±0.1 mmHg at 25°C

M-Cymene's physical characteristics align with its aromatic hydrocarbon structure, exhibiting typical properties of such compounds including low water solubility, moderate boiling point, and compatibility with organic solvents .

Chemical Reactivity and Structure

The chemical structure of m-cymene features an isopropyl group and a methyl group attached to a benzene ring at the meta position to each other. This positioning creates unique steric and electronic properties that distinguish it from ortho- and para-substituted isomers . The arrangement of these substituents influences the compound's reactivity, particularly in electrophilic aromatic substitution reactions, which is an important consideration for synthetic applications involving m-cymene .

Analytical Identification and Characterization

Chromatographic Analysis

The identification and quantification of m-cymene in complex mixtures presents analytical challenges due to similarities with its isomers. Gas chromatography (GC) represents the primary analytical technique for separating and identifying m-cymene .

Research by Lepechinia meyeni has established the elution order of cymene isomers on both non-polar (DB-5) and polar (S-wax 10) capillary columns as: m-cymene, followed closely by p-cymene, and finally o-cymene at some distance . This information is critical for accurate identification in essential oil analysis and quality control procedures.

Mass Spectrometry Challenges

Natural Occurrence and Sources

M-Cymene occurs naturally in several plant species and their essential oils. While less abundant than p-cymene (which is the only naturally occurring isomer according to some sources), m-cymene has been detected in various plant materials .

Plant Sources

The compound has been identified in several plant species, including:

  • Boswellia dalzielii

  • Tagetes erecta

  • Acalypha segetalis

  • Eucalyptus torelliana

Additionally, m-cymene has been detected in frankincense (Boswellia sacra) through aroma extract dilution analysis and two-dimensional gas chromatography-mass spectrometry/olfactometry techniques .

Biological Activities

Antimicrobial Properties

One of the most significant biological activities of m-cymene is its antimicrobial potential. Studies have demonstrated that m-cymene possesses antimicrobial activity against various bacteria and fungi, positioning it as a candidate for natural preservative development .

While most antimicrobial research has focused on p-cymene, evidence suggests that m-cymene exhibits similar properties. Research has shown that essential oils containing m-cymene as a major component demonstrate effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Antimicrobial Action

The antimicrobial mechanism of cymene compounds, including m-cymene, is believed to involve disruption of the microbial cell membrane, leading to increased permeability and eventually cell death . The lipophilic nature of m-cymene facilitates its interaction with bacterial cell membranes, particularly the hydrophobic regions, disrupting membrane integrity and function .

Synergistic Effects

Studies investigating essential oils containing m-cymene have noted potential synergistic effects when combined with other monoterpenes. These combinations can enhance antimicrobial efficacy against various pathogens . For example, research on essential oils containing both p-cymene and other monoterpenes demonstrated additive effects against several pathogens including Salmonella enterica, Staphylococcus aureus, and Streptococcus species .

Industrial and Research Applications

M-Cymene serves multiple functions across various industries, with applications expanding as research continues to uncover its potential utility .

Fragrance and Flavor Industry

In the fragrance and flavor sector, m-cymene is valued for its pleasant aromatic properties. It serves as a key ingredient in perfumes and flavorings, enhancing scent profiles in cosmetics and food products . Its aromatic characteristics make it a desirable component in products requiring specific olfactory qualities .

Pharmaceutical Applications

In pharmaceutical research and development, m-cymene functions as both a solvent and a precursor in the synthesis of various pharmaceutical agents . Its unique properties can enhance drug efficacy in certain formulations, making it valuable in pharmaceutical development .

Agrochemical Applications

The compound finds application in pesticide and herbicide formulations, where it serves as an effective solvent that aids in delivering active ingredients . This solvent capability enhances the performance of agricultural products by improving the distribution and effectiveness of primary active compounds .

Laboratory and Research Uses

In laboratory settings, m-cymene is utilized as a solvent for organic reactions and extractions . Its stability and compatibility with various reagents make it a preferred choice for specific chemical processes and analytical procedures .

Comparative Analysis with Other Cymene Isomers

M-Cymene is one of three geometric isomers of cymene, with the others being o-cymene (ortho-substituted) and p-cymene (para-substituted) . While sharing the same molecular formula and similar physical properties, these isomers exhibit distinct characteristics due to their different substitution patterns.

Physical Property Comparison

Table 2 compares the physical properties of the three cymene isomers:

Propertym-Cymeneo-Cymenep-Cymene
CAS Number535-77-3527-84-499-87-6
Boiling Point (°C)175.14178.15177.10
Melting Point (°C)-63.75-71.54-67.94
Density (d₄²⁰)0.86100.87660.8573
Refractive Index (nD20)1.49301.50061.4909
Natural OccurrenceRareNot naturalCommon in essential oils

This comparison highlights subtle but significant differences in physical properties among the isomers, particularly in their boiling points, densities, and natural occurrence patterns .

Analytical Differentiation

The analytical differentiation of cymene isomers presents challenges due to their similar mass spectra . Research has established that on both DB-5 (non-polar) and S-wax 10 (polar) capillary columns, the elution order is: m-cymene, followed closely by p-cymene, and finally o-cymene . This knowledge is crucial for accurate identification in complex mixtures like essential oils.

Current Research Directions and Future Perspectives

Antimicrobial Development

Ongoing research into m-cymene's antimicrobial properties suggests potential applications in natural preservative development for food and cosmetic products . As consumer demand for safer, natural alternatives to synthetic preservatives grows, m-cymene represents a promising candidate for further investigation and commercial development .

Environmental Applications

Research utilizing density functional theory calculations has examined the adsorption of m-cymene and other aromatic hydrocarbons on hex-star arsenene nanosheets. This investigation aims to understand the potential of these nanosheets for capturing and removing m-cymene from environmental contexts, potentially contributing to pollution remediation strategies.

Novel Derivatives and Synthetic Applications

Future research directions may include the development of novel m-cymene derivatives with enhanced properties for specific applications. The compound's structure provides opportunities for modification to improve stability, bioactivity, or other desirable characteristics .

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